molecular formula C21H30N2O2 B4733655 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide

1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide

Cat. No. B4733655
M. Wt: 342.5 g/mol
InChI Key: PJDDTEGMDXZEFO-UHFFFAOYSA-N
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Description

1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide acts as a selective dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can produce the analgesic, anxiolytic, and antidepressant effects observed in animal models. Additionally, 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in dopamine, serotonin, and norepinephrine levels, as well as alterations in gene expression and protein synthesis in the brain. Additionally, 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to affect heart rate and blood pressure in animals.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to its use in lab experiments. For example, its effects may vary depending on the species and strain of animal used, and it may not accurately reflect the effects observed in humans.

Future Directions

There are several potential future directions for 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide research. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rodents. Additionally, there may be potential for using 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide in combination with other drugs to produce synergistic effects. Further research is also needed to better understand the long-term effects of 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide use and its potential for abuse.
In conclusion, 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide, or 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action as a dopamine reuptake inhibitor has been well-defined, and it has been shown to produce a range of biochemical and physiological effects in animal models. While there are limitations to its use in lab experiments, there are also several potential future directions for 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide research, including its potential as a treatment for drug addiction and its use in combination with other drugs.

Scientific Research Applications

1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rodents.

properties

IUPAC Name

1-benzoyl-N-cyclooctylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c24-20(22-19-11-7-2-1-3-8-12-19)17-13-15-23(16-14-17)21(25)18-9-5-4-6-10-18/h4-6,9-10,17,19H,1-3,7-8,11-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDDTEGMDXZEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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